1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Overview
Description
1-(3-Aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound that belongs to the class of benzodiazoles This compound is characterized by the presence of an aminopropyl group attached to a dihydrobenzodiazole ring
Preparation Methods
The synthesis of 1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of 2,3-dihydro-1H-1,3-benzodiazol-2-one with 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The aminopropyl group can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(3-Aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one can be compared with other similar compounds such as:
1-(3-aminopropyl)imidazole: Both compounds contain an aminopropyl group, but differ in their core structures.
3-aminopropyltriethoxysilane: This compound also contains an aminopropyl group but is used primarily in surface functionalization. The uniqueness of this compound lies in its benzodiazole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-(3-aminopropyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H13N3O/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14/h1-2,4-5H,3,6-7,11H2,(H,12,14) |
InChI Key |
IOBUDJJDOXQEHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCN |
Origin of Product |
United States |
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